((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride
CAS No.: 2227644-44-0
Cat. No.: VC7520305
Molecular Formula: C7H16ClN
Molecular Weight: 149.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227644-44-0 |
|---|---|
| Molecular Formula | C7H16ClN |
| Molecular Weight | 149.66 |
| IUPAC Name | [(1R,2R)-2-propylcyclopropyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H15N.ClH/c1-2-3-6-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 |
| Standard InChI Key | YUSYOZAQEXSSCN-HHQFNNIRSA-N |
| SMILES | CCCC1CC1CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ((1R,2R)-2-propylcyclopropyl)methanamine hydrochloride, reflecting its stereospecific cyclopropane core substituted with a propyl group and a primary amine moiety, neutralized as a hydrochloride salt. Its molecular formula is C₇H₁₆ClN, derived from the base amine (C₇H₁₅N) and hydrochloric acid (HCl). The molecular weight is calculated as 149.66 g/mol (12.01×7 + 1.01×16 + 35.45 + 14.01) .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | ((1R,2R)-2-propylcyclopropyl)methanamine hydrochloride |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol |
| CAS Number | Not explicitly listed in available sources |
| Chiral Centers | Two (C1 and C2 of cyclopropane) |
Stereochemical Configuration
The (1R,2R) configuration denotes the spatial arrangement of substituents on the cyclopropane ring. This stereochemistry is critical for interactions in chiral environments, such as enzyme binding sites, making the compound valuable in asymmetric synthesis .
Spectroscopic Data
While direct spectral data for this compound is unavailable in the provided sources, analogous cyclopropylamine derivatives are typically characterized using:
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Nuclear Magnetic Resonance (NMR): Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–3.0 ppm).
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Infrared (IR) Spectroscopy: N–H stretching vibrations near 3300 cm⁻¹ and C–N stretches at 1250–1020 cm⁻¹ .
| Supplier | Location | Specialty |
|---|---|---|
| Norchim S.A.S. | France | Fine chemicals |
| Syntal | Poland | Custom organic synthesis |
| Azocolor Technology | China | Industrial specialty chemicals |
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents (e.g., water, methanol) and stability under inert conditions. Cyclopropane’s ring strain may render it reactive under acidic or high-temperature conditions.
Thermal Properties
Cyclopropane derivatives generally exhibit lower thermal stability compared to non-cyclic analogs. Differential Scanning Calorimetry (DSC) of similar compounds shows decomposition temperatures above 150°C .
Applications in Research and Industry
Pharmaceutical Intermediates
Chiral cyclopropylamines are pivotal in drug discovery, serving as precursors for:
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Protease Inhibitors: The rigid cyclopropane scaffold mimics peptide bonds, enabling selective enzyme inhibition.
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Neurological Agents: Amine functionality facilitates blood-brain barrier penetration.
Asymmetric Catalysis
The (1R,2R) configuration makes this compound a potential ligand in transition-metal catalysis, enhancing enantioselectivity in C–C bond-forming reactions .
Future Directions and Challenges
Research Opportunities
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Structure-Activity Studies: Correlating stereochemistry with biological activity.
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Green Synthesis: Developing catalytic, solvent-free routes to improve sustainability .
Analytical Challenges
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Chiral Purity Assessment: Advanced chromatographic methods (e.g., HPLC with chiral stationary phases) are needed to resolve enantiomeric impurities.
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